molecular formula C22H28ClN3O3S B5109103 1-{1-[(3-chlorophenyl)sulfonyl]-3-piperidinyl}-4-(2-methoxyphenyl)piperazine

1-{1-[(3-chlorophenyl)sulfonyl]-3-piperidinyl}-4-(2-methoxyphenyl)piperazine

Cat. No. B5109103
M. Wt: 450.0 g/mol
InChI Key: XONZRZQCUYMTGJ-UHFFFAOYSA-N
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Description

1-{1-[(3-chlorophenyl)sulfonyl]-3-piperidinyl}-4-(2-methoxyphenyl)piperazine, also known as ML129, is a small molecule compound that has been extensively studied for its potential applications in scientific research.

Mechanism of Action

1-{1-[(3-chlorophenyl)sulfonyl]-3-piperidinyl}-4-(2-methoxyphenyl)piperazine exerts its effects by binding to the extracellular domain of ASIC3 channels, thereby blocking their activity. This leads to a reduction in the perception of pain, as well as other physiological effects related to ASIC3 function.
Biochemical and Physiological Effects:
In addition to its effects on ASIC3 channels, 1-{1-[(3-chlorophenyl)sulfonyl]-3-piperidinyl}-4-(2-methoxyphenyl)piperazine has been shown to have other physiological effects, including the modulation of calcium signaling and the inhibition of cell proliferation. These effects are thought to be mediated by the interaction of 1-{1-[(3-chlorophenyl)sulfonyl]-3-piperidinyl}-4-(2-methoxyphenyl)piperazine with other ion channels and signaling pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-{1-[(3-chlorophenyl)sulfonyl]-3-piperidinyl}-4-(2-methoxyphenyl)piperazine is its selectivity for ASIC3 channels, which allows for the specific study of these channels without affecting other ion channels. However, like any tool compound, 1-{1-[(3-chlorophenyl)sulfonyl]-3-piperidinyl}-4-(2-methoxyphenyl)piperazine also has limitations, including its potential off-target effects and the need for careful dose optimization to avoid toxicity.

Future Directions

There are several potential future directions for the study of 1-{1-[(3-chlorophenyl)sulfonyl]-3-piperidinyl}-4-(2-methoxyphenyl)piperazine, including the development of more potent and selective ASIC3 inhibitors, the investigation of 1-{1-[(3-chlorophenyl)sulfonyl]-3-piperidinyl}-4-(2-methoxyphenyl)piperazine in animal models of chronic pain, and the exploration of its effects on other physiological systems. Additionally, 1-{1-[(3-chlorophenyl)sulfonyl]-3-piperidinyl}-4-(2-methoxyphenyl)piperazine may have potential applications in drug discovery and the development of new therapeutic agents for the treatment of pain and other conditions.
Conclusion:
In conclusion, 1-{1-[(3-chlorophenyl)sulfonyl]-3-piperidinyl}-4-(2-methoxyphenyl)piperazine is a small molecule compound with significant potential for scientific research and drug discovery. Its selective inhibition of ASIC3 channels makes it a valuable tool for the study of pain perception and other physiological processes. While there are limitations to its use, the future directions for the study of 1-{1-[(3-chlorophenyl)sulfonyl]-3-piperidinyl}-4-(2-methoxyphenyl)piperazine are promising and may lead to the development of new therapeutic agents for the treatment of pain and other conditions.

Synthesis Methods

The synthesis of 1-{1-[(3-chlorophenyl)sulfonyl]-3-piperidinyl}-4-(2-methoxyphenyl)piperazine involves several steps, including the reaction of 3-chlorobenzenesulfonyl chloride with piperidine, followed by the reaction of the resulting product with 2-methoxyphenylpiperazine. The final product is purified through column chromatography and characterized using various spectroscopic techniques.

Scientific Research Applications

1-{1-[(3-chlorophenyl)sulfonyl]-3-piperidinyl}-4-(2-methoxyphenyl)piperazine has been widely used in scientific research as a tool compound to study the function of various ion channels, including the transient receptor potential (TRP) channels and the acid-sensing ion channels (ASICs). 1-{1-[(3-chlorophenyl)sulfonyl]-3-piperidinyl}-4-(2-methoxyphenyl)piperazine has been shown to selectively block ASIC3 channels, which are involved in pain perception, making it a potential therapeutic target for the treatment of chronic pain.

properties

IUPAC Name

1-[1-(3-chlorophenyl)sulfonylpiperidin-3-yl]-4-(2-methoxyphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28ClN3O3S/c1-29-22-10-3-2-9-21(22)25-14-12-24(13-15-25)19-7-5-11-26(17-19)30(27,28)20-8-4-6-18(23)16-20/h2-4,6,8-10,16,19H,5,7,11-15,17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XONZRZQCUYMTGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3CCCN(C3)S(=O)(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(3-Chlorophenyl)sulfonylpiperidin-3-yl]-4-(2-methoxyphenyl)piperazine

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